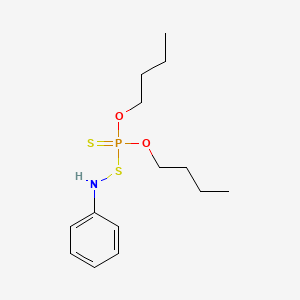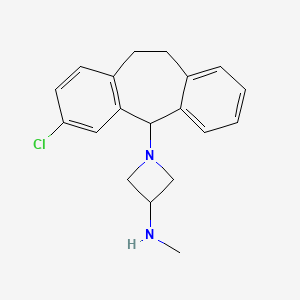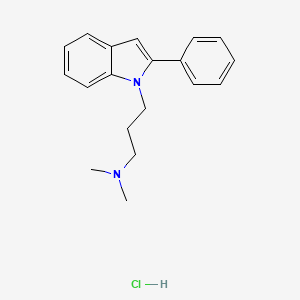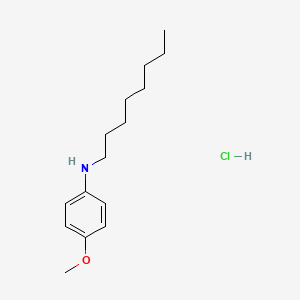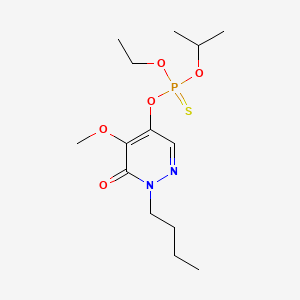![molecular formula C12H18O3 B14466371 {[2-(2-Methoxyethoxy)ethoxy]methyl}benzene CAS No. 66226-69-5](/img/structure/B14466371.png)
{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)ethylbenzyl ether is a chemical compound that belongs to the class of ethers. It is characterized by the presence of a benzyl group attached to an ethylene glycol chain, which is further substituted with a methoxyethoxy group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethylbenzyl ether typically involves the Williamson ether synthesis. This method requires the reaction of a benzyl halide with an alkoxide ion derived from 2-(2-methoxyethoxy)ethanol. The reaction is carried out under basic conditions, often using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base .
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methoxyethoxy)ethylbenzyl ether may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the etherification process. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethoxy)ethylbenzyl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ether to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl ethers.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)ethylbenzyl ether has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical assays and as a medium for cell culture due to its low toxicity and compatibility with biological systems.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethoxy)ethylbenzyl ether involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a solubilizer, enhancing the solubility and bioavailability of hydrophobic drugs. It can also interact with cell membranes, altering their permeability and facilitating the transport of active ingredients .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Known for its use as a solvent in various applications.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Another glycol ether with similar solvent properties.
Uniqueness
2-(2-Methoxyethoxy)ethylbenzyl ether stands out due to its unique combination of a benzyl group and a methoxyethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring both hydrophilic and lipophilic characteristics, such as in pharmaceuticals and coatings .
Propiedades
Número CAS |
66226-69-5 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)ethoxymethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-13-7-8-14-9-10-15-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Clave InChI |
LNSYLOMFXLBQIF-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


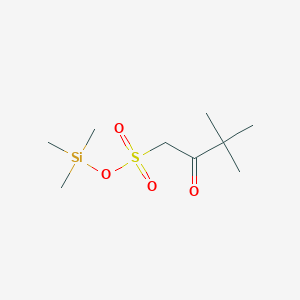
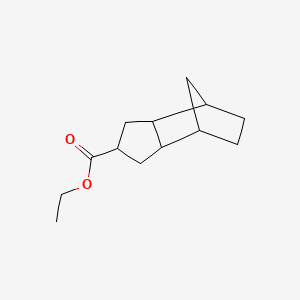
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)

![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)

![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
